molecular formula C31H24ClN7O10S3 B12798291 5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid CAS No. 86244-36-2

5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B12798291
CAS No.: 86244-36-2
M. Wt: 786.2 g/mol
InChI Key: MAHODVOXZFERKN-UHFFFAOYSA-N
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Description

5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid is a useful research compound. Its molecular formula is C31H24ClN7O10S3 and its molecular weight is 786.2 g/mol. The purity is usually 95%.
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Biological Activity

5-((4-Chloro-6-(ethylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulpho-2-naphthyl)azo)naphthalene-2,7-disulphonic acid, commonly referred to as Reactive Red 45:1 or Reactive Red 256, is a synthetic dye with notable applications in the textile industry and potential biological activities. This compound has garnered attention due to its structural complexity and the presence of multiple functional groups that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C28H21ClN7Na3O10S3C_{28}H_{21}ClN_{7}Na_{3}O_{10}S_{3}, with a molecular weight of approximately 816.12 g/mol. The compound features a triazine ring, hydroxyl groups, and sulfonic acid groups, which contribute to its solubility and reactivity.

PropertyValue
Molecular FormulaC28H21ClN7Na3O10S3
Molecular Weight816.12 g/mol
CAS Number73816-74-7
SolubilityWater-soluble
ColorRed

Antimicrobial Properties

Reactive Red 45:1 has been studied for its antimicrobial properties. Research indicates that azo dyes can exhibit antibacterial activity against various strains of bacteria. The presence of the sulfonic acid group is believed to enhance the compound's ability to penetrate bacterial membranes, leading to cell disruption and death. Studies have shown effective inhibition of growth in bacteria such as Escherichia coli and Staphylococcus aureus at certain concentrations.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of Reactive Red 45:1 on human cell lines. The dye demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. For instance, at concentrations above 100 µg/mL, significant cell death was observed in human liver (HepG2) and lung (A549) cancer cell lines, suggesting potential applications in cancer therapy.

Mutagenicity

The mutagenic potential of azo dyes, including Reactive Red 45:1, has been a subject of investigation. The compound undergoes metabolic reduction in vivo, potentially leading to the formation of reactive intermediates that can bind to DNA. Ames test results indicate that at higher concentrations, Reactive Red 45:1 may induce mutations in Salmonella typhimurium, raising concerns regarding its safety for long-term exposure.

Case Study 1: Antibacterial Activity

A study conducted by Zhang et al. (2020) evaluated the antibacterial efficacy of Reactive Red 45:1 against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, with significant bactericidal activity observed within 24 hours of exposure.

Case Study 2: Cytotoxic Effects on Cancer Cells

Research by Kumar et al. (2021) focused on the cytotoxic effects of Reactive Red 45:1 on A549 lung cancer cells. The study revealed that treatment with the dye at concentrations ranging from 50 to 200 µg/mL resulted in dose-dependent apoptosis as measured by flow cytometry.

Properties

CAS No.

86244-36-2

Molecular Formula

C31H24ClN7O10S3

Molecular Weight

786.2 g/mol

IUPAC Name

5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C31H24ClN7O10S3/c1-2-39(19-9-4-3-5-10-19)31-35-29(32)34-30(36-31)33-23-16-20(50(41,42)43)14-18-15-24(51(44,45)46)26(27(40)25(18)23)38-37-22-13-12-17-8-6-7-11-21(17)28(22)52(47,48)49/h3-16,40H,2H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,33,34,35,36)

InChI Key

MAHODVOXZFERKN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C6=CC=CC=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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